molecular formula C20H13Cl B3046341 9-(p-Chlorobenzylidene)fluorene CAS No. 1229-71-6

9-(p-Chlorobenzylidene)fluorene

Cat. No.: B3046341
CAS No.: 1229-71-6
M. Wt: 288.8 g/mol
InChI Key: ASZNQDQGGOSSEM-UHFFFAOYSA-N
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Description

9-(p-Chlorobenzylidene)fluorene is an organic compound with the molecular formula C20H13Cl It is a derivative of fluorene, where a p-chlorobenzylidene group is attached to the 9-position of the fluorene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(p-Chlorobenzylidene)fluorene typically involves the condensation of fluorene with p-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an appropriate solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

9-(p-Chlorobenzylidene)fluorene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

    Substitution: The chlorine atom in the p-chlorobenzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Products may include 9-(p-chlorobenzylidene)fluorenone or this compound carboxylic acid.

    Reduction: Products may include 9-(p-chlorobenzyl)fluorene or this compound alcohol.

    Substitution: Products depend on the nucleophile used, such as 9-(p-methoxybenzylidene)fluorene or 9-(p-ethoxybenzylidene)fluorene.

Scientific Research Applications

9-(p-Chlorobenzylidene)fluorene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to molecular interactions and binding studies due to its unique structure.

    Industry: It may be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-(p-Chlorobenzylidene)fluorene depends on its specific application. In general, the compound can interact with various molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating its biological or chemical activity.

Comparison with Similar Compounds

Similar Compounds

    9-Benzylidenefluorene: Similar structure but lacks the chlorine atom in the benzylidene group.

    Lumefantrine: A derivative of 9-(p-Chlorobenzylidene)fluorene with additional functional groups, used as an antimalarial drug.

Uniqueness

This compound is unique due to the presence of the p-chlorobenzylidene group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

9-[(4-chlorophenyl)methylidene]fluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl/c21-15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZNQDQGGOSSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288581
Record name 9-(p-Chlorobenzylidene)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229-71-6
Record name 9-(p-Chlorobenzylidene)fluorene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56692
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9-(p-Chlorobenzylidene)fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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